2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide
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Overview
Description
2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a triazole ring, a pyridine ring, and a dibenzofuran moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the pyridine ring, and the coupling with the dibenzofuran moiety. Common synthetic methods include:
Ullmann-type reactions: These reactions involve the coupling of aryl halides using copper catalysts.
Buchwald–Hartwig cross-couplings: These reactions use palladium catalytic systems to couple aryl halides.
Chan–Lam cross-couplings: These reactions involve the coupling of phenols with arylboronic acids catalyzed by copper.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving triazole and pyridine rings.
Medicine: It has potential as a therapeutic agent due to its unique structure and possible biological activity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biochemical effects, depending on the nature of the target and the pathways involved .
Comparison with Similar Compounds
Similar compounds include other triazole and pyridine derivatives, such as ethyl acetoacetate and benzothiazole compounds . Compared to these compounds, 2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide is unique due to its combination of structural features, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H21N5O3S |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide |
InChI |
InChI=1S/C24H21N5O3S/c1-3-29-23(15-8-10-25-11-9-15)27-28-24(29)33-14-22(30)26-18-13-20-17(12-21(18)31-2)16-6-4-5-7-19(16)32-20/h4-13H,3,14H2,1-2H3,(H,26,30) |
InChI Key |
IFQGFQASHUIWOW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC)C5=CC=NC=C5 |
Origin of Product |
United States |
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